ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane

Catalog No.
S3357272
CAS No.
9032-42-2
M.F
C34H66O24
M. Wt
858.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)...

CAS Number

9032-42-2

Product Name

ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane

IUPAC Name

ethane-1,2-diol;2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;2,3,4-trimethoxy-6-(methoxymethyl)-5-[3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane

Molecular Formula

C34H66O24

Molecular Weight

858.9 g/mol

InChI

InChI=1S/C20H38O11.C12H22O11.C2H6O2/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5;13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;3-1-2-4/h11-20H,9-10H2,1-8H3;3-20H,1-2H2;3-4H,1-2H2

InChI Key

JTWZVKMWOCBJEV-UHFFFAOYSA-N

SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC.C(CO)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Canonical SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC.C(CO)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

COC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2OC)OC)OC)COC)OC)OC)OC.C(CO)O.C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O)O)O)CO)O)O)O)O

Description

The exact mass of the compound ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane is 858.39440297 g/mol and the complexity rating of the compound is 884. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Ethane-1,2-diol, commonly known as ethylene glycol, is a simple diol with the molecular formula C2H6O2C_2H_6O_2. It is a colorless, odorless, and sweet-tasting liquid that is hygroscopic and miscible with water. Ethane-1,2-diol serves various industrial and commercial purposes, primarily as an antifreeze agent and a precursor to polymers such as polyethylene terephthalate (PET) used in plastic bottles and fibers. The compound has two hydroxyl groups (-OH) attached to adjacent carbon atoms, which classifies it as a vicinal diol.

And processes due to its high boiling point and miscibility with water.
  • Production of Polymers: It is a key ingredient in producing polyethylene terephthalate (PET), which is used in making plastic bottles and synthetic fibers.
  • Pharmaceuticals: Ethane-1,2-diol is used as a humectant in food and cosmetics, helping retain moisture.
  • Several methods exist for synthesizing ethane-1,2-diol:

    • Hydration of Ethylene Oxide: The most common industrial method involves the hydration of ethylene oxide using either an acid or base catalyst under high pressure and temperature conditions:
      C2H4O+H2OC2H6O2C_2H_4O+H_2O\rightarrow C_2H_6O_2
    • Formose Reaction: Recent studies have explored the synthesis of ethane-1,2-diol via the formose reaction using formaldehyde and methanol in the presence of a silica catalyst at alkaline pH. This method highlights its potential role in prebiotic chemistry .
    • Reduction of Acetaldehyde: Ethylene glycol can also be synthesized by reducing acetaldehyde using hydrogen gas over a catalyst like Raney nickel.

    Studies on the interactions of ethane-1,2-diol with various biological systems have revealed its potential toxic effects when ingested. Research indicates that it can interfere with metabolic pathways leading to toxicity through the formation of harmful metabolites such as oxalic acid. Investigations into its interactions with enzymes involved in alcohol metabolism have also been conducted to understand its impact on human health.

    Ethane-1,2-diol shares structural similarities with other diols and glycols but exhibits unique properties that distinguish it from them. Here are some similar compounds:

    Compound NameMolecular FormulaKey Characteristics
    Propylene GlycolC₃H₈O₂Less toxic than ethylene glycol; used as a food additive
    GlycerolC₃H₈O₃A trihydroxy alcohol; used in pharmaceuticals and cosmetics
    Butylene GlycolC₄H₁₀O₂Used as a solvent; less viscous than ethylene glycol

    Ethane-1,2-diol's unique properties include its high solubility in water, low volatility, and specific applications in antifreeze formulations that set it apart from these similar compounds. Its capacity to form polymers further enhances its industrial relevance compared to other glycols.

    Hydrogen Bond Acceptor Count

    24

    Hydrogen Bond Donor Count

    10

    Exact Mass

    858.39440297 g/mol

    Monoisotopic Mass

    858.39440297 g/mol

    Heavy Atom Count

    58

    Use Classification

    Cosmetics -> Viscosity controlling; Stabilizing

    General Manufacturing Information

    Cellulose, 2-hydroxyethyl methyl ether: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2023-08-19

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